Violanthin

Descripción general

Descripción

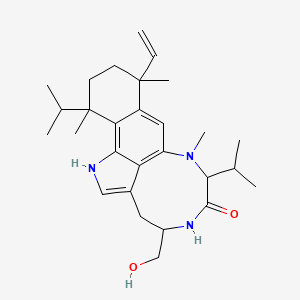

Violanthin es un compuesto flavonoides natural, específicamente un flavono C-glucósido. Se encuentra en diversas especies vegetales, incluyendo los tallos de Dendrobium officinale . This compound es conocido por sus potentes actividades antioxidantes y antibacterianas, lo que lo convierte en un compuesto de interés en diversos campos científicos .

Aplicaciones Científicas De Investigación

Violanthin tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: this compound se estudia por sus propiedades químicas y su potencial como precursor para la síntesis de otros compuestos.

Biología: Sus propiedades antioxidantes lo convierten en un tema de interés en estudios relacionados con el estrés oxidativo y la protección celular.

Mecanismo De Acción

Violanthin ejerce sus efectos principalmente a través de su actividad antioxidante. Escapa los radicales libres y las especies reactivas del oxígeno, protegiendo así las células del daño oxidativo . Los objetivos moleculares y las vías implicadas incluyen la inhibición de la acetilcolinesterasa, lo que es relevante en la neuroprotección . Además, this compound interactúa con varias enzimas y proteínas involucradas en los mecanismos de defensa celular.

Análisis Bioquímico

Biochemical Properties

Violanthin plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit the enzyme acetylcholinesterase, which is crucial for breaking down acetylcholine into choline and acetic acid . This inhibition can lead to increased levels of acetylcholine, which may have various physiological effects. Additionally, this compound exhibits potent lipid peroxidation-inhibitory activity, much stronger than that of β-carotene, and singlet oxygen-quenching activity . These properties suggest that this compound can protect cells from oxidative stress and damage.

Cellular Effects

This compound influences various cellular processes and functions. In studies involving lipopolysaccharide-stimulated RAW 264.7 mouse macrophage cells, this compound demonstrated significant anti-inflammatory effects . It inhibited the production of nitric oxide and prostaglandin E2, both of which are mediators of inflammation. Furthermore, this compound effectively inhibited the translocation of the nuclear factor-κB p65 subunit into the nucleus, suggesting that its anti-inflammatory activity may be based on the inhibition of the nuclear factor-κB pathways . These findings indicate that this compound can modulate cell signaling pathways and gene expression, thereby influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits acetylcholinesterase, leading to increased acetylcholine levels . This interaction is crucial for its potential therapeutic effects on neurological functions. Additionally, this compound’s antioxidant properties are attributed to its ability to quench singlet oxygen and inhibit lipid peroxidation . These actions help protect cells from oxidative damage and maintain cellular integrity. The compound’s anti-inflammatory effects are mediated through the inhibition of nuclear factor-κB pathways, which play a key role in regulating immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under various conditions, but its activity can be influenced by factors such as temperature and pH Long-term studies have indicated that this compound can maintain its anti-inflammatory and antioxidant properties over extended periods, suggesting its potential for sustained therapeutic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, there may be potential toxic or adverse effects, although specific studies on this aspect are limited. It is essential to determine the optimal dosage range for this compound to maximize its therapeutic benefits while minimizing any potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its antioxidant and anti-inflammatory activities. It interacts with enzymes such as acetylcholinesterase and zeaxanthin epoxidase, influencing metabolic flux and metabolite levels These interactions are crucial for its biological activities and therapeutic potential

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments The compound’s distribution is essential for its biological activity, as it needs to reach specific targets to exert its effects

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that this compound reaches the appropriate sites within the cell to exert its biological effects. Understanding its subcellular localization can provide valuable insights into its mechanisms of action and potential therapeutic applications.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Violanthin se puede aislar de fuentes naturales como Dendrobium officinale. El proceso de extracción normalmente implica extracción con disolventes usando metanol, seguido de pasos de purificación como la cromatografía en columna .

Métodos de producción industrial: La producción industrial de this compound es menos común debido a su abundancia natural en ciertas plantas. Los avances en la ingeniería metabólica han hecho posible producir this compound en huéspedes microbianos heterólogos como Escherichia coli y Saccharomyces cerevisiae .

Análisis De Reacciones Químicas

Tipos de reacciones: Violanthin se somete a diversas reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar para formar diferentes productos, dependiendo de las condiciones y reactivos utilizados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.

Sustitución: Las reacciones de sustitución pueden ocurrir en posiciones específicas en la estructura de la flavona, dando lugar a la formación de derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar diversos nucleófilos para reacciones de sustitución en condiciones apropiadas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede llevar a la formación de quinonas, mientras que la reducción puede dar lugar a alcoholes u otros derivados reducidos.

Comparación Con Compuestos Similares

Violanthin es único entre los flavonoides debido a su patrón de glicosilación específico. Compuestos similares incluyen:

Luteolina: Otra flavona con propiedades antioxidantes.

Quercetina: Un flavonoide conocido por sus actividades antiinflamatorias y antioxidantes.

Apigenina: Una flavona con características estructurales similares pero diferentes patrones de glicosilación.

This compound destaca por su glicosilación específica, que influye en su solubilidad, estabilidad y actividad biológica .

Propiedades

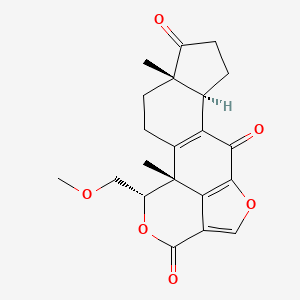

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-8-17(31)21(35)23(37)27(39-8)16-20(34)15(26-24(38)22(36)18(32)13(7-28)41-26)19(33)14-11(30)6-12(40-25(14)16)9-2-4-10(29)5-3-9/h2-6,8,13,17-18,21-24,26-29,31-38H,7H2,1H3/t8-,13+,17-,18+,21+,22-,23+,24+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOUGOXRXQDXDC-RSPRXDBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904828 | |

| Record name | Violanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40581-17-7 | |

| Record name | Violanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40581-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Violanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

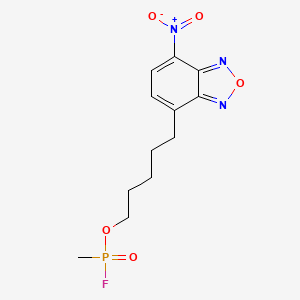

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1200019.png)